molecular formula C9H7ClN2OS B13277225 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13277225
M. Wt: 226.68 g/mol
InChI Key: RBRINYLWHZGICO-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with thiophene-2-carbaldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.

    Reduction: 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-3-methyl-1H-pyrazol-5-yl)thiophene-2-carbaldehyde: Similar structure but with a different substitution pattern on the pyrazole ring.

    4-(4-Chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carbaldehyde: Another structural isomer with a different substitution pattern.

Uniqueness

4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both pyrazole and thiophene rings in the same molecule provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

4-(4-chloro-3-methylpyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H7ClN2OS/c1-6-9(10)3-12(11-6)7-2-8(4-13)14-5-7/h2-5H,1H3

InChI Key

RBRINYLWHZGICO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)C2=CSC(=C2)C=O

Origin of Product

United States

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